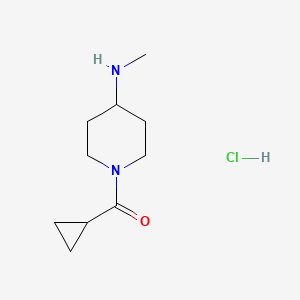
1-cyclopropanecarbonyl-N-methylpiperidin-4-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropanecarbonyl-N-methylpiperidin-4-aminehydrochloride is a chemical compound with the molecular formula C10H18N2O. It is known for its unique structure, which includes a cyclopropane ring attached to a piperidine ring, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 1-cyclopropanecarbonyl-N-methylpiperidin-4-aminehydrochloride involves several steps. One common method includes the reaction of cyclopropanecarbonyl chloride with N-methylpiperidin-4-amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Cyclopropanecarbonyl-N-methylpiperidin-4-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropanecarbonyl-N-methylpiperidin-4-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-cyclopropanecarbonyl-N-methylpiperidin-4-aminehydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Cyclopropanecarbonyl-N-methylpiperidin-4-aminehydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered ring containing one nitrogen atom.
N-methylpiperidine: Similar to piperidine but with a methyl group attached to the nitrogen.
Cyclopropanecarbonyl chloride: A precursor used in the synthesis of the compound
The uniqueness of this compound lies in its combined cyclopropane and piperidine structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H19ClN2O |
|---|---|
Molecular Weight |
218.72 g/mol |
IUPAC Name |
cyclopropyl-[4-(methylamino)piperidin-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C10H18N2O.ClH/c1-11-9-4-6-12(7-5-9)10(13)8-2-3-8;/h8-9,11H,2-7H2,1H3;1H |
InChI Key |
JUVKDTZRFYGROV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(CC1)C(=O)C2CC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15311171.png)
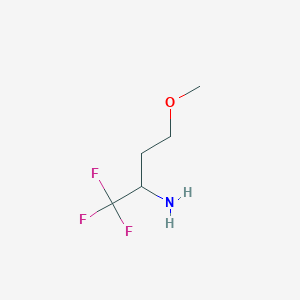
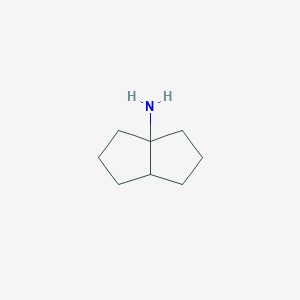

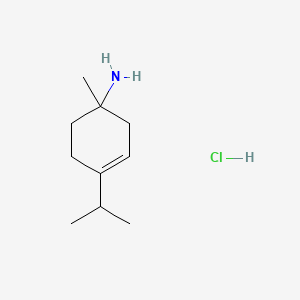
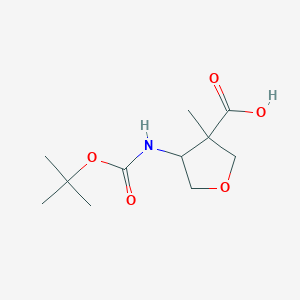

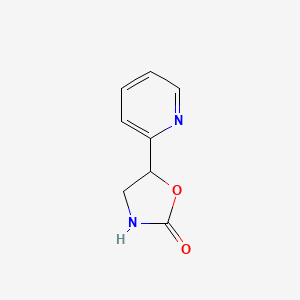
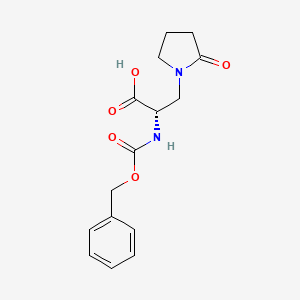
![3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine](/img/structure/B15311216.png)
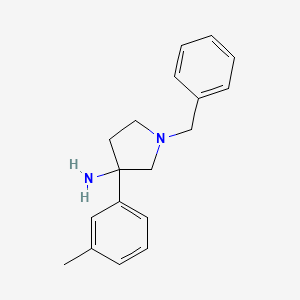
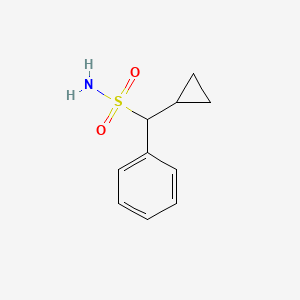
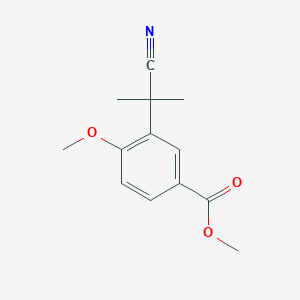
![tert-butyl N-[4-({[(tert-butoxy)carbonyl]amino}methyl)-2-[(fluorosulfonyl)oxy]phenyl]carbamate](/img/structure/B15311234.png)
